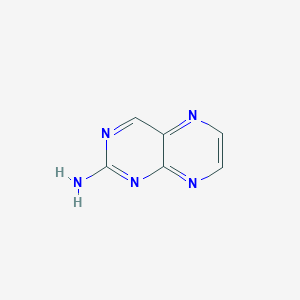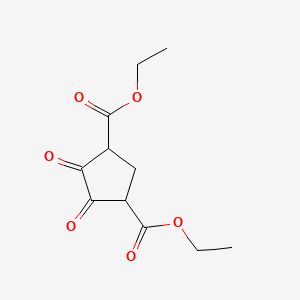
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with diethyl oxalate . The reaction typically yields the desired compound with a yield of approximately 70% .
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dioxo-cyclopentane-1,3-dicarboxylic acid dimethyl ester: Similar in structure but with methyl ester groups instead of ethyl.
Cyclopentane-1,3-dicarboxylic acid: Lacks the dioxo groups and ester functionalities.
Propiedades
Número CAS |
10088-87-6 |
|---|---|
Fórmula molecular |
C11H14O6 |
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
PTZPVYPRNQVKGV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC(C(=O)C1=O)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1CC(C(=O)C1=O)C(=O)OCC |
| 10088-87-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


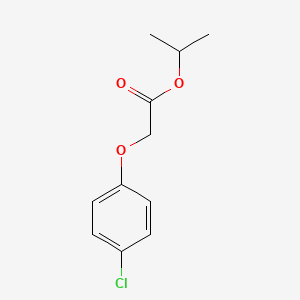
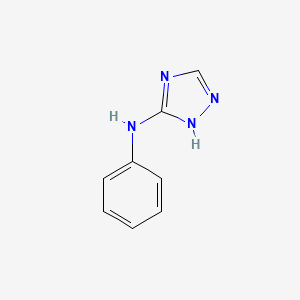
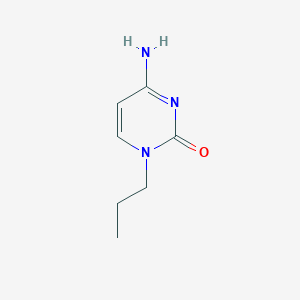
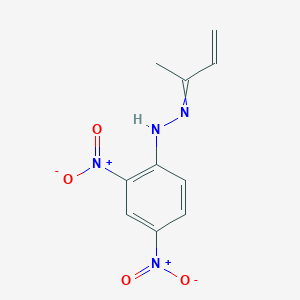
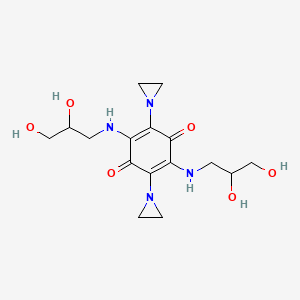
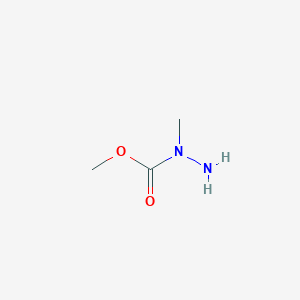
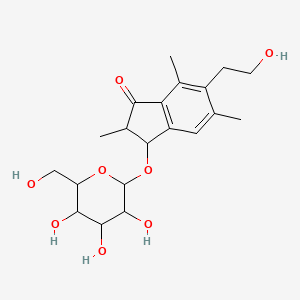
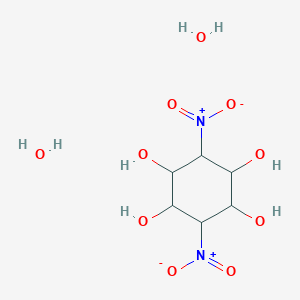

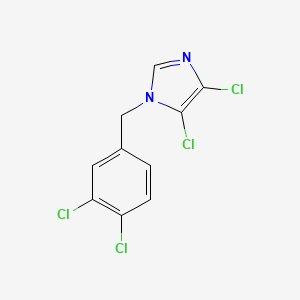
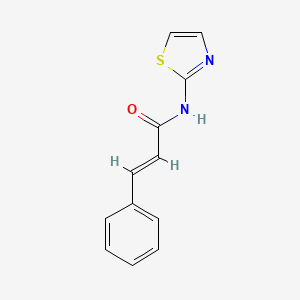
![1-[2-({4-[(6-Methoxyquinolin-8-yl)amino]pentyl}amino)-4,5-dihydrofuran-3-yl]ethanone](/img/structure/B1616059.png)
